AChE Inhibition: 7-Methoxy Substitution Confers >50-Fold Improvement Over Unsubstituted Core
7-Methoxy-thiochroman-3-ylamine demonstrates potent inhibition of electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM [1]. This activity is a direct result of the 7-methoxy substitution. A structurally related but unsubstituted 3-amino-thiochroman derivative, N-methyl((3R,4R)-4-(o-tolyloxy)thiochroman-3-yl)methanamine, which lacks this specific methoxy group, exhibits an IC50 of 4,850 nM against the same enzyme [2]. This represents a >54-fold difference in potency, directly attributed to the 7-methoxy substituent in the target compound.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | N-methyl((3R,4R)-4-(o-tolyloxy)thiochroman-3-yl)methanamine (unsubstituted core analog): 4,850 nM |
| Quantified Difference | >54-fold more potent |
| Conditions | Inhibition of electric eel AChE using acetylthiocholine iodide substrate (Ellman assay). |
Why This Matters
This demonstrates that the 7-methoxy group is not an inert moiety but a critical pharmacophore for achieving sub-100 nM AChE inhibition.
- [1] BindingDB. (n.d.). BDBM50111769 (CHEMBL3605354) Activity Data. View Source
- [2] BindingDB. (n.d.). BDBM50195816 (CHEMBL3970226) Activity Data. View Source
